molecular formula C10H8ClN B6165637 3-chloro-7-methylquinoline CAS No. 73863-53-3

3-chloro-7-methylquinoline

Cat. No. B6165637
CAS RN: 73863-53-3
M. Wt: 177.6
InChI Key:
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Description

3-chloro-7-methylquinoline is an organic compound that belongs to the quinoline family . It is a hydrophobic (insoluble in water) and lipophilic (soluble in organic solvents) compound. The IUPAC name for this compound is 3-chloro-7-methylquinoline . The CAS Number is 73863-53-3 .


Synthesis Analysis

Quinolines are the essence of many natural products, drugs, and synthetic compounds . The synthesis of quinoline derivatives has been reported in numerous studies . For instance, the Doebner–von Miller reaction is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 3-chloro-7-methylquinoline has been examined using experimental and computational quantum chemical methods like density functional theory (DFT) . The InChI code for this compound is 1S/C10H8ClN/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .


Physical And Chemical Properties Analysis

3-chloro-7-methylquinoline is a pale yellow powder with a molecular weight of 177.63 g/mol . It has a melting point of 67-70 °C and a boiling point of 290 °C. Its solubility in organic solvents depends on the polarity and structure of the solvent.

Safety and Hazards

The compound is harmful in contact with skin and causes skin irritation . It also causes serious eye damage and irritation . It is harmful if inhaled and may cause respiratory irritation . It is suspected of causing genetic defects and is suspected of causing cancer .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-7-methylquinoline involves the chlorination of 7-methylquinoline.", "Starting Materials": [ "7-methylquinoline", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Diethyl ether", "Ice" ], "Reaction": [ "Dissolve 7-methylquinoline in anhydrous diethyl ether.", "Add anhydrous aluminum chloride to the solution and stir for 30 minutes at room temperature.", "Slowly add chlorine gas to the reaction mixture while stirring and maintaining the temperature at 0-5°C.", "After the addition of chlorine gas is complete, stir the reaction mixture for an additional 2 hours at 0-5°C.", "Add anhydrous hydrogen chloride to the reaction mixture to quench the excess chlorine.", "Filter the reaction mixture to obtain the crude product.", "Wash the crude product with ice-cold water and dry it under vacuum to obtain 3-chloro-7-methylquinoline." ] }

CAS RN

73863-53-3

Molecular Formula

C10H8ClN

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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